molecular formula C20H18N4O4S2 B2545762 N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1210998-39-2

N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2545762
CAS No.: 1210998-39-2
M. Wt: 442.51
InChI Key: KUEZMUSAWVWFGN-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit promising antibacterial activity. Palkar et al. (2017) designed and synthesized novel analogs displaying significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Their study not only highlighted the compounds' antibacterial potency but also assessed cytotoxic activity, indicating the compounds' effectiveness at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, revealing broad-spectrum antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of thiazole derivatives in addressing microbial resistance (Padalkar et al., 2014).

Anticancer Evaluation

Benzothiazole derivatives have also been explored for their potential anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of derivatives and evaluated their anticancer activity against various cancer cell lines, revealing some compounds with higher activity than the reference drug, suggesting the utility of thiazole derivatives in cancer therapy (Ravinaik et al., 2021).

Antianaphylactic and Anti-inflammatory Activities

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, exhibiting significant antiallergic activity. These compounds, especially those with isopropyl group at the 7-position, showed potent activity, highlighting the potential of thiazole derivatives in developing antiallergy medications (Nohara et al., 1985).

Angiotensin II Receptor Antagonism

Thiazole derivatives have been investigated for their role in angiotensin II receptor antagonism, which is crucial for managing hypertension. Kohara et al. (1996) synthesized benzimidazole-7-carboxylic acids bearing acidic heterocycles and evaluated their angiotensin II receptor antagonistic activities, finding compounds with high affinity for the AT1 receptor and effective inhibition of the AII-induced pressor response (Kohara et al., 1996).

Mechanism of Action

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. Some thiazole derivatives have been found to have low toxicity , but this can vary widely among different compounds.

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new thiazole derivatives, as well as further investigation of their biological activities and mechanisms of action .

Properties

IUPAC Name

N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h5-7,9H,1-4,8,10H2,(H,21,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEZMUSAWVWFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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